molecular formula C5H13Cl2N B119427 3-Dimethylaminopropylchloride hydrochloride CAS No. 5407-04-5

3-Dimethylaminopropylchloride hydrochloride

Cat. No. B119427
CAS RN: 5407-04-5
M. Wt: 158.07 g/mol
InChI Key: LJQNMDZRCXJETK-UHFFFAOYSA-N
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Description

3-Dimethylaminopropylchloride hydrochloride (CAS: 1281-00-1;5407-04-5) is a chemical compound with the molecular formula C5H13Cl2N . It is used mainly as a pharmaceutical intermediate for the synthesis of many types of drugs . It is also used as an agricultural chemical intermediate, a photographic chemical intermediate, and a biochemical reagent for enzyme and other studies .


Synthesis Analysis

The synthesis of 3-Dimethylaminopropylchloride hydrochloride involves feeding dimethylamine and allyl alcohol to a reaction tank in the presence of sodium hydroxide at a temperature of 130 to 150 °C. The reaction is carried out under a pressure of lkPa and refluxed for 14 hours. Then, it is chlorinated with thionyl chloride at a temperature of 55 to 90 °C for 9 to 10 hours to obtain the finished product .


Molecular Structure Analysis

The linear formula of 3-Dimethylaminopropylchloride hydrochloride is (CH3)2N(CH2)3Cl · HCl . Its molecular weight is 158.07 .


Chemical Reactions Analysis

3-Dimethylaminopropylchloride hydrochloride can be used to convert tertiary amines into quaternary ammonium salts through the N-alkylation reaction. This reaction involves the treatment of the tertiary amine with 3-Dimethylaminopropylchloride hydrochloride and a strong base such as potassium carbonate, resulting in the formation of the corresponding quaternary ammonium salt .


Physical And Chemical Properties Analysis

3-Dimethylaminopropylchloride hydrochloride appears as colorless crystals or off-white solid . It has a melting point of 140-143°C (lit.) . It is soluble in water . The compound is hygroscopic and should be stored under inert gas in a well-ventilated place .

Scientific Research Applications

Protein Functionalization and Carbon Nanotubes

3-Dimethylaminopropylchloride hydrochloride is utilized in the functionalization of carbon nanotubes (CNTs) with proteins, a critical step in their biological applications, particularly in biosensing. The cross-linker 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is commonly used to covalently conjugate proteins onto carboxylated CNTs. However, it's essential to differentiate between protein covalent attachment and adsorption in this immobilization mechanism, as CNTs naturally exhibit affinity for diverse proteins through hydrophobic and electrostatic interactions. Critical assessments recommend that the approach of covalent immobilization of proteins on CNTs using EDC should be re-evaluated and treated with caution (Gao & Kyratzis, 2008).

Analytical Chemistry and Biomarker Detection

In analytical chemistry, 3-Dimethylaminopropylchloride hydrochloride has potential applications in the determination of biomarkers. For instance, a critical review of hydroxyproline analysis, a biomarker in various clinical conditions, involves oxidation by chloramine-T in a buffer near neutrality. Modifications of the method have been made by different investigators to establish a faster, more sensitive, and reliable procedure (Stegemann & Stalder, 1967).

Bioconjugation and Drug Delivery

3-Dimethylaminopropylchloride hydrochloride's role in bioconjugation is significant, especially in the context of drug delivery systems. The mechanism of covalent bonding in such systems is crucial for the stability and efficacy of drug delivery. The literature points to the need for stringent controls and bond analysis to ensure that the bioconjugation is not merely adsorption but a stable and intended covalent attachment (Gao & Kyratzis, 2008).

Safety And Hazards

3-Dimethylaminopropylchloride hydrochloride is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water and seek medical advice . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3-chloro-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNMDZRCXJETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

109-54-6 (Parent)
Record name Dimethylaminopropyl chloride hydrochloride
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DSSTOX Substance ID

DTXSID5022227
Record name Dimethylaminopropyl chloride hydrochloride
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Molecular Weight

158.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Dimethylaminopropylchloride hydrochloride

CAS RN

5407-04-5
Record name 3-(Dimethylamino)propyl chloride hydrochloride
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Record name Dimethylaminopropyl chloride hydrochloride
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Record name 5407-04-5
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Record name 1-Propanamine, 3-chloro-N,N-dimethyl-, hydrochloride (1:1)
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Record name Dimethylaminopropyl chloride hydrochloride
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Record name 3-chloropropyldimethylammonium chloride
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Record name 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
T Kilic, I Gessner, YK Cho, N Jeong… - Advanced …, 2022 - Wiley Online Library
… Water (0.5 mL) was added to allow for a better mixing before dropwise addition of 3-dimethylaminopropylchloride hydrochloride (5 g, 32 mmol) dissolved in DMSO (7 mL). This mixture …
Number of citations: 15 onlinelibrary.wiley.com
C Xu, J Du, L Ma, G Li, M Tao, W Zhang - Tetrahedron, 2013 - Elsevier
… The optimal conditions were a PAN E F to NaHCO 3 to 3-dimethylaminopropylchloride hydrochloride mol ratio of 1:3:4 with stirring at reflux for 180 min to give PAN T F with a weight …
Number of citations: 60 www.sciencedirect.com
JA Mikroyannidis, VP Barberis - Journal of Polymer Science …, 2007 - Wiley Online Library
… 3-Dimethylaminopropylchloride hydrochloride (2.83 g, 17.9 mmol) was added to the mixture and it was stirred and refluxed for 4 days under N 2 . Then it was rotary evaporated and …
Number of citations: 17 onlinelibrary.wiley.com
B Hu, L Miao, Y Bai, C Lü - Polymer Chemistry, 2017 - pubs.rsc.org
… Finally, 3-dimethylaminopropylchloride hydrochloride was obtained by precipitating the above products in diethyl ether and washing several times (yield 98%). The final product was …
Number of citations: 21 pubs.rsc.org
B Hu, L Miao, Y Zhao, C Lü - Journal of Membrane Science, 2017 - Elsevier
… Finally, 3-dimethylaminopropylchloride hydrochloride was obtained (yield 98%). Without … 3-dimethylaminopropylchloride hydrochloride (3.4 g, 24 mmol) was re-dissolved in deionized …
Number of citations: 82 www.sciencedirect.com
F Huang, H Wu, D Wang, W Yang, Y Cao - Chemistry of Materials, 2004 - ACS Publications
… The monomer 3 was synthesized by reaction between 2,7-dibromofluorene and 3-dimethylaminopropylchloride hydrochloride in a two-phase mixture of water and DMSO in the …
Number of citations: 683 pubs.acs.org
G Kumar, B Saroha, R Kumar, M Kumari… - Journal of …, 2022 - Wiley Online Library
… -hydroxy-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzofuran-3(2H)-ones 8(al) in acetone were stirred with potassium carbonate and 3-dimethylaminopropylchloride hydrochloride (…
Number of citations: 3 onlinelibrary.wiley.com
CA Bode-Aluko, O Pereao, O Fatoba, L Petrik - Polymer Bulletin, 2017 - Springer
… The APAN-nfs was reacted with the tertiary amine at optimal conditions of APAN-nfs to NaHCO 3 to 3-dimethylaminopropylchloride hydrochloride mole ratio of 1:3:4 with stirring and …
Number of citations: 26 link.springer.com
B Hu, C Wang, J Zhang, K Qian, W Chen, PS Lee… - RSC Advances, 2015 - pubs.rsc.org
… The monomers 3 and 4 were synthesized through the reaction between 3,6-dibromocarbazole and 3-dimethylaminopropylchloride hydrochloride or between 2,7-dibromofluorene and …
Number of citations: 13 pubs.rsc.org
W Wu, C Dai, Y Deng, Y Chen, F Li… - Advanced Energy and …, 2022 - Wiley Online Library
… -9,9-diyl)bis(N,N-dimethylpropan-1-amine) (M1) was synthesized through an alkylation reaction between 2,7-dibromo-9H-fluorene and 3-dimethylaminopropylchloride hydrochloride in …
Number of citations: 1 onlinelibrary.wiley.com

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